molecular formula C8H13N3 B11813124 N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine

Cat. No.: B11813124
M. Wt: 151.21 g/mol
InChI Key: OOAILRISSCDLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a chemical compound that features a pyrazole ring attached to a cyclopropane moiety via an ethylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. This reaction can be catalyzed by various agents, including iodine and rhodium . The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the cyclopropane moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane moiety adds rigidity to the molecule, potentially enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-pyrazol-4-yl)methylcyclopropanamine
  • N-(1-Ethyl-1H-pyrazol-4-yl)methylcyclopropanamine
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Uniqueness

N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropane ring provides additional steric hindrance and rigidity, potentially enhancing its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropanamine

InChI

InChI=1S/C8H13N3/c1-6(11-8-2-3-8)7-4-9-10-5-7/h4-6,8,11H,2-3H2,1H3,(H,9,10)

InChI Key

OOAILRISSCDLGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.